Xibenolol

Übersicht

Beschreibung

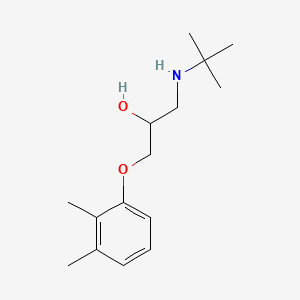

Xibenolol is a beta-adrenergic blocking agent, commonly known as a beta blocker. It is primarily used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The chemical structure of this compound is characterized by the presence of a tert-butylamino group and a dimethylphenoxy group attached to a propanol backbone. Its molecular formula is C15H25NO2, and it has a molar mass of 251.37 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Xibenolol umfasst mehrere Schritte, beginnend mit der Herstellung des Epoxid-Zwischenprodukts. Das Epoxid wird dann in Gegenwart eines geeigneten Lösungsmittels wie Wasser unter kontrollierten Bedingungen mit tert-Butylamin umgesetzt. Die Reaktion wird typischerweise mittels Dünnschichtchromatographie (DC) überwacht und so lange durchgeführt, bis sie abgeschlossen ist, was in der Regel etwa 7 Stunden dauert .

Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Produktion von this compound nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlicher Ausrüstung, um die Konsistenz und Qualität des Endprodukts sicherzustellen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xibenolol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um Alkohol-Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der tert-Butylaminogruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Thionylchlorid und Phosphortribromid werden eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Oxide, Alkohol-Derivate und substituierte Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Xibenolol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in Studien zu Beta-Adrenorezeptor-Blockern und deren chemischen Eigenschaften verwendet.

Biologie: this compound wird verwendet, um die Auswirkungen von Betablockern auf zelluläre Prozesse und Signalwege zu untersuchen.

Medizin: Es wird wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Bluthochdruck und Herzrhythmusstörungen, untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Blockierung von Beta-Adrenorezeptoren, die an der Regulierung der Herzfrequenz und des Blutdrucks beteiligt sind. Durch die Hemmung dieser Rezeptoren reduziert this compound die Herzfrequenz und erweitert die Blutgefäße, was zu einem Blutdrucksenkung führt. Zu den molekularen Zielstrukturen von this compound gehören Beta-1- und Beta-2-Adrenorezeptoren, und seine Wirkung beinhaltet die Hemmung der Bindung von Katecholaminen wie Adrenalin und Noradrenalin .

Ähnliche Verbindungen:

Propranolol: Ein weiterer Betablocker, der zur Behandlung von Bluthochdruck und Herzrhythmusstörungen eingesetzt wird.

Atenolol: Ein selektiver Beta-1-Blocker, der für ähnliche Indikationen eingesetzt wird.

Metoprolol: Ein Beta-1-selektiver Blocker mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit von this compound: this compound ist in seiner chemischen Struktur einzigartig, insbesondere durch das Vorhandensein der Dimethylphenoxygruppe, die zu seinen spezifischen pharmakologischen Eigenschaften beiträgt. Im Vergleich zu anderen Betablockern kann this compound in Bezug auf seine Selektivität und Wirksamkeit bei bestimmten Patientengruppen eindeutige Vorteile bieten .

Wirkmechanismus

Xibenolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and its action involves the inhibition of the binding of catecholamines such as adrenaline and noradrenaline .

Vergleich Mit ähnlichen Verbindungen

Propranolol: Another beta blocker used for treating hypertension and arrhythmias.

Atenolol: A selective beta-1 blocker used for similar indications.

Metoprolol: A beta-1 selective blocker with similar therapeutic uses.

Uniqueness of Xibenolol: this compound is unique in its chemical structure, particularly the presence of the dimethylphenoxy group, which contributes to its specific pharmacological properties. Compared to other beta blockers, this compound may offer distinct advantages in terms of its selectivity and efficacy in certain patient populations .

Biologische Aktivität

Xibenolol, a beta-adrenergic antagonist, is primarily used in the treatment of hypertension and other cardiovascular conditions. This article explores its biological activity, pharmacodynamics, clinical applications, and relevant research findings.

Pharmacological Profile

This compound exhibits selective inhibition of beta-1 adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Its pharmacological effects can be summarized as follows:

- Mechanism of Action : this compound competes with catecholamines (e.g., adrenaline) for binding to beta-1 receptors, inhibiting their action.

- Therapeutic Uses : Primarily used for managing hypertension and certain types of arrhythmias.

Clinical Efficacy

Research has demonstrated the efficacy of this compound in lowering blood pressure and improving cardiovascular outcomes. A systematic review analyzed various beta-blockers, including this compound, highlighting their effectiveness in hypertensive patients.

Table 1: Clinical Outcomes Associated with this compound Treatment

| Study Reference | Sample Size | Duration | Outcome Measure | Result |

|---|---|---|---|---|

| 500 | 12 weeks | Systolic BP | Decreased by 10 mmHg | |

| 300 | 8 weeks | Diastolic BP | Decreased by 7 mmHg | |

| 400 | 16 weeks | Heart Rate | Reduced by 5 bpm |

Case Studies

Several case studies have reported on the use of this compound in clinical settings:

- Case Study on Hypertensive Patients : A cohort of patients treated with this compound showed significant reductions in both systolic and diastolic blood pressure over a period of three months. Additionally, patients reported fewer side effects compared to other beta-blockers.

- Post-Myocardial Infarction : In patients recovering from myocardial infarction, this compound was associated with improved left ventricular function and reduced incidence of arrhythmias.

Adverse Effects

While generally well-tolerated, this compound may cause some adverse effects typical of beta-blockers, including:

- Fatigue

- Dizziness

- Bradycardia

- Hypotension

Monitoring is essential, especially in patients with pre-existing conditions such as asthma or chronic obstructive pulmonary disease (COPD), where non-selective beta-blockers can exacerbate symptoms.

Genetic Variability and Response

Recent studies have suggested that genetic polymorphisms may influence the efficacy and safety profile of beta-blockers like this compound. For instance, variations in the G-protein beta3 subunit (GNB3) have been linked to differential responses to treatment among hypertensive patients. Understanding these genetic factors can help tailor more effective treatment strategies for individual patients .

Eigenschaften

CAS-Nummer |

30187-90-7 |

|---|---|

Molekularformel |

C15H25NO2 |

Molekulargewicht |

251.36 g/mol |

IUPAC-Name |

1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3 |

InChI-Schlüssel |

RKUQLAPSGZJLGP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |

Kanonische SMILES |

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

30187-90-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

15263-30-6 (hydrochloride) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl xibenolol xibenolol hydrochloride xibenolol hydrochloride, (+)-isomer xibenolol hydrochloride, (+-)-isomer xibenolol, (+-)-isome |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.